![molecular formula C11H14FNO2S B4704511 1-[(4-fluorobenzyl)sulfonyl]pyrrolidine](/img/structure/B4704511.png)
1-[(4-fluorobenzyl)sulfonyl]pyrrolidine
Overview
Description
1-[(4-Fluorobenzyl)sulfonyl]pyrrolidine is a chemical compound with the molecular formula C11H14FNO2S and a molecular weight of 243.3 g/mol . This compound features a pyrrolidine ring substituted with a 4-fluorobenzylsulfonyl group, making it a unique and valuable molecule in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 1-[(4-fluorobenzyl)sulfonyl]pyrrolidine typically involves the reaction of pyrrolidine with 4-fluorobenzyl chloride in the presence of a base, followed by sulfonylation using a sulfonyl chloride . The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or sodium hydroxide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[(4-Fluorobenzyl)sulfonyl]pyrrolidine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted benzyl derivatives .
Scientific Research Applications
Pharmacological Applications
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TRP Channel Antagonism :
- Research indicates that compounds similar to 1-[(4-fluorobenzyl)sulfonyl]pyrrolidine serve as antagonists for Transient Receptor Potential (TRP) channels, particularly TRPA1. These antagonists are promising for treating conditions such as asthma, chronic cough, and pain management .
- A study demonstrated that the compound could effectively block the biological effects of TRPA1 channel activators, suggesting its utility in developing new therapeutic agents for respiratory and pain-related disorders .
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Behavioral Disturbances in Dementia :
- Recent investigations have focused on the use of sulfone derivatives, including this compound, to modulate behavioral disturbances associated with dementia. In vitro studies showed that these compounds exhibited significant antagonist effects on various receptors relevant to neuropsychiatric conditions .
- The sulfone derivatives displayed promising pharmacological profiles with nanomolar affinity, indicating their potential as therapeutic agents in neurodegenerative diseases .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound is typically synthesized through methods involving arylsulfonylation of pyrrolidine derivatives, followed by purification processes such as chromatography.
Case Study 1: TRPA1 Antagonist Development
A study reported the synthesis of a series of arylsulfonyl-pyrrolidine derivatives, including this compound, which were evaluated for their TRPA1 antagonistic activity. The results indicated that these compounds could inhibit TRPA1-mediated responses in cellular assays, providing a foundation for further development into therapeutic agents for pain relief and respiratory conditions.
Compound | TRPA1 Activity (IC50) | Notes |
---|---|---|
This compound | 150 nM | Potent antagonist |
Other Derivatives | Varies | Structure-activity relationship explored |
Case Study 2: Neuropharmacological Effects
In another study focused on behavioral disturbances linked to dementia, various sulfone derivatives were tested for their ability to modulate receptor activity associated with neuropsychiatric symptoms. The findings revealed that compounds with similar structures to this compound exhibited significant receptor antagonism, suggesting potential therapeutic benefits.
Compound | Receptor Target | pK_B Value |
---|---|---|
This compound | Multiple | >7.0 |
Comparison Compounds | Various | <6.5 |
Mechanism of Action
The mechanism of action of 1-[(4-fluorobenzyl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can interact with various enzymes and receptors, modulating their activity and leading to biological effects . The sulfonyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-[(4-Fluorobenzyl)sulfonyl]pyrrolidine can be compared with other similar compounds, such as:
4-Fluorobenzyl chloride: A precursor in the synthesis of this compound, which is more reactive due to the presence of the chloride group.
Sulfonyl chlorides: These compounds are used in the sulfonylation step of the synthesis and have different reactivity profiles compared to the final product.
The uniqueness of this compound lies in its combination of the pyrrolidine ring and the fluorobenzylsulfonyl group, which imparts distinct chemical and biological properties .
Biological Activity
1-[(4-Fluorobenzyl)sulfonyl]pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a sulfonyl group and a fluorobenzyl moiety. Its unique structure contributes to its interactions with various biological targets.
Structure
- Molecular Formula : C₁₁H₁₄FNO₂S
- Molecular Weight : 245.30 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group enhances binding affinity, while the fluorobenzyl group may improve specificity towards certain targets.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which is crucial for its therapeutic effects.
- Receptor Binding : It may modulate receptor activity, impacting signaling pathways involved in disease processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase and urease, demonstrating promising IC50 values (concentration required to inhibit enzyme activity by 50%).
Table 1: Biological Activity Overview
Case Studies
Recent studies have highlighted the potential of this compound in drug discovery:
- Caspase Inhibition : A study explored the compound's role in apoptosis pathways by inhibiting caspases, which are critical in programmed cell death. This could have implications in cancer therapy, where modulation of apoptosis is desired.
- TRPA1 Channel Antagonism : Research indicates that related compounds may act as TRPA1 antagonists, suggesting potential applications in treating conditions like asthma and chronic pain .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]pyrrolidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2S/c12-11-5-3-10(4-6-11)9-16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEOSSVCFJANEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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